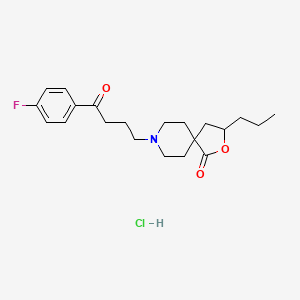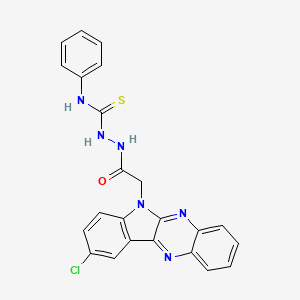
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-((phenylamino)thiocarbonyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-((phenylamino)thiocarbonyl)hydrazide is a complex heterocyclic compound. It belongs to the class of indoloquinoxalines, which are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Métodos De Preparación
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-((phenylamino)thiocarbonyl)hydrazide typically involves multi-step protocols. One common method starts with the condensation of isatin or its derivatives with o-phenylenediamine in glacial acetic acid under microwave irradiation . This reaction forms the indoloquinoxaline core, which is then further functionalized through various chemical reactions to introduce the acetic acid, chloro, and phenylamino thiocarbonyl hydrazide groups .
Análisis De Reacciones Químicas
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-((phenylamino)thiocarbonyl)hydrazide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various carbonyl derivatives.
Reduction: Reduction of nitro groups in the compound can yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position.
Common reagents used in these reactions include dimethyl sulfate for alkylation, potassium hexacyanoferrate(III) for oxidation, and hydrobromic acid for demethylation . Major products formed from these reactions include quaternary salts, perchlorates, and various substituted indoloquinoxalines .
Aplicaciones Científicas De Investigación
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-((phenylamino)thiocarbonyl)hydrazide has several scientific research applications:
Mecanismo De Acción
The primary mechanism of action of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-((phenylamino)thiocarbonyl)hydrazide involves DNA intercalation . This process disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells and antiviral activity . The compound’s interaction with DNA is influenced by the substituents on the indoloquinoxaline core, which affect its binding affinity and thermal stability of the DNA complex .
Comparación Con Compuestos Similares
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-((phenylamino)thiocarbonyl)hydrazide is unique due to its specific substituents, which confer distinct biological activities. Similar compounds include:
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline core, known for its anticancer properties.
NCA0424 and B-220: Synthetic derivatives of indoloquinoxaline with significant DNA intercalating and cytotoxic activities.
These compounds share the indoloquinoxaline core but differ in their substituents, leading to variations in their biological activities and applications .
Propiedades
Número CAS |
116989-64-1 |
|---|---|
Fórmula molecular |
C23H17ClN6OS |
Peso molecular |
460.9 g/mol |
Nombre IUPAC |
1-[[2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C23H17ClN6OS/c24-14-10-11-19-16(12-14)21-22(27-18-9-5-4-8-17(18)26-21)30(19)13-20(31)28-29-23(32)25-15-6-2-1-3-7-15/h1-12H,13H2,(H,28,31)(H2,25,29,32) |
Clave InChI |
YDRMRHMCAAHRSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



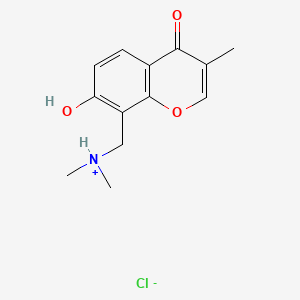


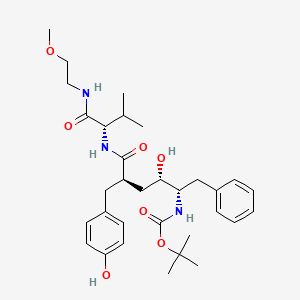
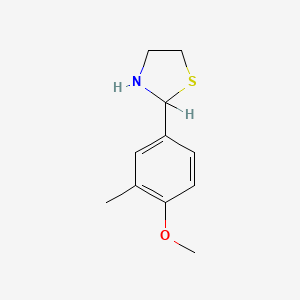

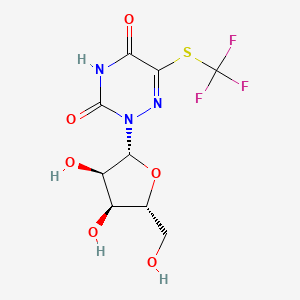
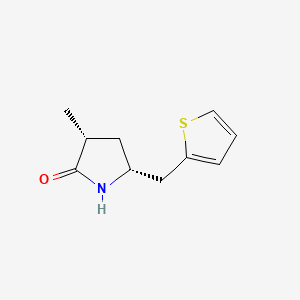
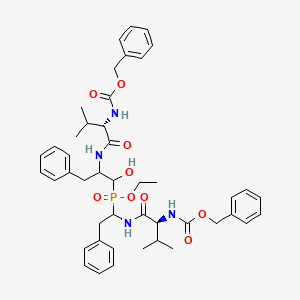
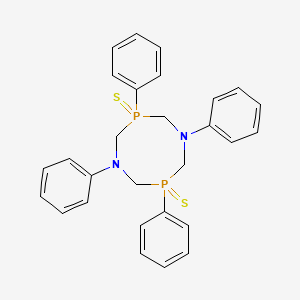
![Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-](/img/structure/B12757258.png)
